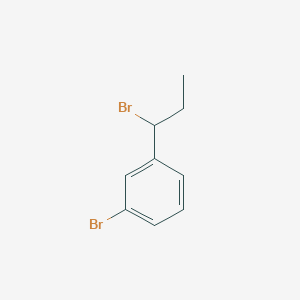

1-Bromo-3-(1-bromopropyl)benzene

Description

BenchChem offers high-quality 1-Bromo-3-(1-bromopropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(1-bromopropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10Br2 |

|---|---|

Molecular Weight |

277.98 g/mol |

IUPAC Name |

1-bromo-3-(1-bromopropyl)benzene |

InChI |

InChI=1S/C9H10Br2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3 |

InChI Key |

JJYGJTCUEHDMLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)Br |

Origin of Product |

United States |

Methodological & Application

Using 1-Bromo-3-(1-bromopropyl)benzene as an intermediate in organic synthesis

Application Note: Strategic Utilization of 1-Bromo-3-(1-bromopropyl)benzene in Modular Drug Discovery

Executive Summary

1-Bromo-3-(1-bromopropyl)benzene (CAS: 166337-53-7) represents a high-value "bifunctional scaffold" for medicinal chemistry. Its utility lies in the chemical orthogonality of its two electrophilic sites: a highly reactive secondary benzylic bromide and a chemically distinct aryl bromide.

This guide details protocols for exploiting this orthogonality to synthesize complex pharmaceutical intermediates. We focus specifically on overcoming the primary challenge associated with this molecule: suppressing

Chemical Profile & Reactivity Logic

The Molecule:

-

Site A (Benzylic Bromide):

-hybridized, secondary.[1] Kinetic "soft spot." Prone to -

Site B (Aryl Bromide):

-hybridized. Chemically robust. Requires transition metal catalysis (Pd/Ni) or lithium-halogen exchange for activation.

The Orthogonality Principle:

The reaction rate difference (

DOT Diagram 1: Reactivity Map & Orthogonality

Caption: Chemo-selective map highlighting the reactivity hierarchy. Site A must be stabilized or reacted under mild conditions before Site B activation.

Application Protocols

Protocol A: Stereospecific C-C Bond Formation (Kumada-Corriu)

Target Application: Introducing alkyl/aryl groups at the benzylic position while preserving the aryl bromide for later steps.

Challenge: Secondary benzylic halides usually undergo

Reagents:

-

Substrate: 1-Bromo-3-(1-bromopropyl)benzene (1.0 equiv)

-

Grignard Reagent: Phenylmagnesium bromide (1.2 equiv)

-

Catalyst:

(0.02 equiv) -

Ligand: Xantphos (0.025 equiv)

-

Solvent: Dry THF or Cyclopentyl methyl ether (CPME)

Step-by-Step:

-

Catalyst Pre-formation: In a glovebox or under Ar, mix

and Xantphos in dry THF. Stir for 10 min until the solution turns orange/red. -

Substrate Addition: Add the benzylic bromide substrate to the catalyst mixture. Cool to 0°C.

-

Controlled Addition: Add the Grignard reagent dropwise over 30 minutes via syringe pump. Critical: Slow addition prevents local heating and thermal elimination.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

-

Quench: Quench with saturated

solution. -

Workup: Extract with EtOAc, dry over

, and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Outcome: High yield (>80%) of the diarylpropane derivative with the aryl bromide intact.

Protocol B: Library Synthesis via Sequential Amination & Suzuki Coupling

Target Application: Synthesis of CNS-active agents (analogous to Cinacalcet or Fesoterodine intermediates) [2].

Stage 1: Benzylic Amination (

-

Dissolve 1-Bromo-3-(1-bromopropyl)benzene (1 mmol) in anhydrous Acetonitrile (0.2 M).

-

Why Acetonitrile? Polar aprotic solvents accelerate

substitution relative to elimination compared to protic solvents.

-

-

Add 3.0 equivalents of the primary or secondary amine (e.g., isopropylamine).

-

Expert Tip: The amine acts as both nucleophile and proton scavenger. Using excess amine is safer than adding KOH or NaH, which promote styrene formation.

-

-

Stir at 40°C for 12-18 hours. Monitor by TLC/LCMS.

-

Evaporate solvent directly. Redissolve in DCM and wash with weak base (

) to remove ammonium salts.

Stage 2: Aryl Cross-Coupling (Suzuki-Miyaura)

-

Take the crude benzylamine from Stage 1.

-

Add Aryl Boronic Acid (1.5 equiv),

(3 mol%), and -

Solvent: Dioxane/Water (4:1).

-

Heat to 90°C for 4 hours.

-

Self-Validation: The benzylic amine formed in Stage 1 is stable under these basic Suzuki conditions, whereas the starting material (benzylic bromide) would have decomposed.

-

DOT Diagram 2: Sequential Workflow

Caption: Two-stage protocol yielding complex amine scaffolds. Step 1 locks the labile benzylic position.

Data Summary: Solvent Effects on Elimination

The choice of solvent is critical to maximizing the Substitution (

| Solvent | Dielectric Constant | Observed S/E Ratio* | Recommendation |

| Acetonitrile | 37.5 | High (~15:1) | Preferred for Amination |

| DMF | 36.7 | Moderate (~8:1) | Good, but difficult workup |

| THF | 7.5 | Low (~3:1) | Promotes ion-pairing/elimination |

| Ethanol | 24.5 | Very Low (<1:1) | Avoid (Solvolysis/Elimination) |

*Estimated trends based on secondary benzylic halide reactivity [3].

Safety & Handling

-

Lachrymator: Benzylic bromides are potent eye irritants. Handle only in a fume hood.

-

Storage: Moisture sensitive. Store under Nitrogen/Argon at 2-8°C. Hydrolysis produces HBr, which autocatalyzes decomposition.

-

Quenching: All glassware contacting the bromide should be rinsed with a dilute amine solution (e.g., ammonia in methanol) before removal from the hood to neutralize residues.

References

-

López-Pérez, A., et al. (2015).[3] "Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents." Organic Letters. Available at: [Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 21477178, 1-Bromo-3-(1-bromopropyl)benzene." PubChem. Available at: [Link]

-

Chemistry Steps. (2023). "Reactions at the Benzylic Position: Substitution and Elimination."[2][4][5] Available at: [Link]

-

Organic Chemistry Portal. (2024). "Palladium-Catalyzed Cross-Coupling of Benzyl Halides." Available at: [Link]

Sources

- 1. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzylic substitution, benzylation [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Selective Functionalization of the Propyl Chain in 1-Bromo-3-(1-bromopropyl)benzene

Introduction

1-Bromo-3-(1-bromopropyl)benzene is a versatile bifunctional molecule offering two distinct reactive sites for chemical modification: a highly reactive secondary benzylic bromide on the propyl chain and a less reactive aryl bromide on the benzene ring. This structural dichotomy allows for the selective functionalization of either position, enabling the synthesis of a diverse array of complex molecules for applications in medicinal chemistry, materials science, and agrochemicals. The enhanced reactivity of the benzylic bromide is attributed to the resonance stabilization of the corresponding carbocation intermediate, making it susceptible to nucleophilic substitution reactions under milder conditions compared to the aryl bromide.[1][2] Conversely, the aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, which are generally unreactive towards alkyl halides. This application note provides detailed protocols for the selective functionalization of the propyl chain in 1-Bromo-3-(1-bromopropyl)benzene, focusing on nucleophilic substitution and related transformations.

Diagram of Functionalization Pathways

Caption: Experimental workflow for the hydrolysis of the benzylic bromide.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-Bromo-3-(1-bromopropyl)benzene (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

-

Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-(3-bromophenyl)propan-1-ol.

| Parameter | Value |

| Solvent | Acetone/Water |

| Base | Sodium Bicarbonate |

| Temperature | Reflux |

| Reaction Time | 2-6 hours (monitor by TLC) |

| Expected Yield | 85-95% |

Protocol 2: Amination to N-Alkyl-1-(3-bromophenyl)propan-1-amine

The benzylic bromide readily undergoes nucleophilic substitution with primary or secondary amines to form the corresponding N-alkylated products. A base is typically required to neutralize the hydrobromic acid generated during the reaction.

Detailed Protocol:

-

Reaction Setup: In a sealed tube, dissolve 1-Bromo-3-(1-bromopropyl)benzene (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: Seal the tube and heat the reaction mixture to 60-80 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

| Parameter | Value |

| Solvent | DMF or Acetonitrile |

| Base | Potassium Carbonate |

| Temperature | 60-80 °C |

| Reaction Time | 4-12 hours (monitor by TLC) |

| Expected Yield | 70-90% |

Part 2: Considerations for Alternative Functionalizations

While the focus of this note is on the propyl chain, it is important for researchers to be aware of the conditions that would favor reaction at the aryl bromide.

-

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Sonogashira, and Heck couplings are highly selective for aryl bromides over alkyl bromides. [3][4][5][6]These reactions typically employ a palladium catalyst, a base, and a suitable coupling partner (e.g., a boronic acid for Suzuki, a terminal alkyne for Sonogashira, or an alkene for Heck). [7][8][9][10][11][12][13][14]* Grignard Reagent Formation: The formation of a Grignard reagent can occur at either the benzylic or aryl bromide. [15][16]Selectivity can be challenging to achieve and may depend on the reaction conditions, including the solvent and the activation method for the magnesium metal. [17][18]The aryl Grignard is generally more stable and its formation can sometimes be favored under thermodynamic control.

Conclusion

The differential reactivity of the two bromine atoms in 1-Bromo-3-(1-bromopropyl)benzene provides a powerful platform for the selective synthesis of a wide range of functionalized molecules. The protocols outlined in this application note offer reliable methods for the selective modification of the propyl chain via nucleophilic substitution, providing a foundation for the development of novel compounds in various fields of chemical research. Careful consideration of reaction conditions is paramount to achieving the desired selectivity and maximizing product yields.

References

- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.

- Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (n.d.). Organic Syntheses.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Al-Zoubi, R. M., & Marion, N. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2684–2697.

- Sonogashira coupling. (2024). In Wikipedia.

- Selectivity of Aryl and Benzylic Bromin

- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal.

- Why is benzylic and allylic halide reaction faster than primary alkyl halide? (2021). Quora.

- Heck reaction. (2024). In Wikipedia.

- Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. (n.d.). Benchchem.

- Reactions on the “Benzylic” Carbon: Bromination And Oxid

- Suzuki reaction. (2024). In Wikipedia.

- Alkyl Halides to Alcohols. (n.d.). Chemistry Steps.

- Preparation of Alcohols | SN2, SN1, Ester Intermediates & Hydrolysis Explained. (2021). YouTube.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- Synthesis of p-Bromopropylbenzene. (2020). YouTube.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Grignard Reaction Experiment Part 1, Prelab. (2020). YouTube.

- Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (2018).

- Devise a synthesis to prepare (1-bromopropyl)benzene. (2024). Chegg.com.

- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990). Accounts of Chemical Research, 23(9), 286–293.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Reactions at the benzylic position. (n.d.). Khan Academy.

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.

- Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion. (2024). Organic & Biomolecular Chemistry, 22(3), 543-547.

- Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. (2000).

- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2020).

- Heck Reaction. (2023). Chemistry LibreTexts.

- Nucleophilic Arom

- Abstracts. (n.d.). Science of Synthesis: Cross Coupling and Heck-Type Reactions.

- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.

- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024). Organic Letters.

- 1-bromo-3-isopropyl benzene prepared from bromobenzene or

- Bromin

- 1-Bromo-3-(1-bromopropyl)benzene. (n.d.). PubChem.

- 16.

- 1-Bromo-3-phenylpropane synthesis. (n.d.). ChemicalBook.

- Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc. (2000). SciELO.

- 16.10: Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. quora.com [quora.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 8. ZNGLab - 3. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal [zng.elte.hu]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. thieme.de [thieme.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. web.alfredstate.edu [web.alfredstate.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

Reagents and Solvents for Benzylic Bromination of Propylbenzene Derivatives

Abstract

Benzylic bromination is a pivotal transformation in the synthesis of pharmaceutical intermediates, enabling the functionalization of alkylbenzenes into versatile electrophiles. While the Wohl-Ziegler reaction using

Mechanistic Insight & Selectivity

The bromination of propylbenzene occurs via a free-radical chain mechanism. Understanding the subtle electronic and steric factors is critical for controlling selectivity.

Regioselectivity: The Alpha-Effect

In propylbenzene, three distinct C-H bonds exist:

- -Position (Benzylic): The target site. The resulting radical is stabilized by resonance with the aromatic ring (Bond Dissociation Energy ~85 kcal/mol).

-

&

Key Insight: While the

The Elimination Challenge

Unlike benzyl bromide (from toluene), the product 1-bromo-1-phenylpropane contains a

-

Risk: Elevated temperatures or weak bases can trigger thermal elimination of HBr, forming

-methylstyrene (1-phenylpropene). -

Mitigation: Avoid prolonged reflux times once conversion is complete. Use non-basic workup conditions.

Radical Chain Mechanism (Graphviz)

Caption: The Wohl-Ziegler radical chain mechanism. Note that NBS serves as a reservoir to maintain a low, steady-state concentration of molecular bromine, preventing ionic addition side reactions.[1]

Reagent Selection Guide

Brominating Agents

| Reagent | Role | Pros | Cons | Recommendation |

| NBS ( | Primary Source | Maintains low | Atom economy (succinimide waste). | Standard |

| DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) | High-Efficiency Source | Higher active Br content; more soluble in polar solvents. | Stronger oxidant; can be too aggressive for sensitive substrates. | Scale-Up |

| Direct Source | 100% atom economy; cheap. | High | Avoid |

Radical Initiators[3]

-

AIBN (Azobisisobutyronitrile): The industry standard.

hr at 80°C. Ideal for reflux in MeCN or PhCF3. -

BPO (Benzoyl Peroxide): Lower decomposition temperature than AIBN but oxidizing. Risk of benzoate ester formation.

-

Photochemical (LED/UV): Cleanest initiation. Can be done at Room Temp (RT) to minimize elimination side products.

Solvent Selection: The Green Shift

The choice of solvent is the single most critical factor in process safety and yield.

Solvent Comparative Analysis

| Solvent | Dielectric ( | Boiling Pt. | Toxicity | Suitability | Notes |

| 2.2 | 77°C | High | Historical | Banned/Restricted. Carcinogenic, ozone depleter. | |

| PhCF3 (Trifluorotoluene) | 9.2 | 102°C | Low | Excellent | Direct |

| MeCN (Acetonitrile) | 37.5 | 82°C | Moderate | Good | Polar effect can accelerate NBS reaction. Solubilizes succinimide (unlike |

| EtOAc (Ethyl Acetate) | 6.0 | 77°C | Low | Moderate | Green solvent. Risk of |

Expert Recommendation: Switch from

Detailed Protocols

Protocol A: Green Batch Bromination (PhCF3)

Target: 10g scale synthesis of 1-bromo-1-phenylpropane derivatives.

Materials:

-

Propylbenzene derivative (1.0 equiv)

-

NBS (1.05 equiv) - Recrystallize from water if yellow/degraded.

-

AIBN (0.05 equiv)

-

Trifluorotoluene (PhCF3) [Concentration: 0.5 M]

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with

or Argon. -

Dissolution: Add the propylbenzene and PhCF3. Stir to dissolve.

-

Reagent Addition: Add NBS and AIBN in a single portion.

-

Note: In PhCF3, NBS acts as a suspension initially.

-

-

Reaction: Heat to mild reflux (oil bath ~110°C).

-

Observation: The dense NBS solid will slowly disappear and be replaced by lighter succinimide floating on the surface (if cooled).

-

Time: Typically 2-4 hours. Monitor by TLC (Hexane/EtOAc) or HPLC.

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Filter off the succinimide solid.[3]

-

Wash the filtrate with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo at <40°C (Prevent thermal elimination).

-

-

Purification: If necessary, purify via rapid silica gel chromatography (100% Hexanes). Do not distill unless under high vacuum (<1 mmHg) to keep temperature low.

Protocol B: Photochemical Flow Bromination

Target: Continuous processing for unstable substrates.

Materials:

-

Flow Reactor (e.g., Vapourtec or simple FEP tubing coil)

-

Light Source: 450 nm Blue LED or CFL

-

Solvent: Acetonitrile (MeCN)

Procedure:

-

Feed Preparation: Dissolve propylbenzene (1.0 equiv) and NBS (1.1 equiv) in MeCN (0.2 M).

-

Note: MeCN is used because it dissolves both NBS and the product, preventing clogging in the tubing.

-

-

Flow Parameters:

-

Residence Time: 10–20 minutes.

-

Temperature: 25–30°C (Ambient).

-

-

Execution: Pump the solution through the irradiated coil.

-

Collection: Collect the output into a flask containing aqueous sodium thiosulfate (to quench unreacted

/radicals immediately). -

Advantage: The short residence time and low temperature significantly reduce the formation of

-methylstyrene side products.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| No Reaction | Old/Wet NBS; Inhibitors in solvent. | Recrystallize NBS; Ensure solvent is anhydrous and degassed; Increase initiator load. |

| Polybromination | Excess NBS; High conversion. | Stop reaction at 90-95% conversion; Use exactly 1.0 equiv NBS. |

| Styrene Formation | Thermal elimination; Acidic workup. | Reduce reaction temperature (use Protocol B); Add |

| Ring Bromination | Ionic pathway active. | Ensure strict exclusion of moisture/Lewis acids; Increase light intensity; Switch solvent to non-polar PhCF3. |

Workflow Decision Tree (Graphviz)

Caption: Decision matrix for selecting the optimal bromination protocol based on equipment availability and substrate thermal stability.

Safety & Handling

-

NBS: Irritant. Store in a refrigerator. Old NBS turns yellow (liberating

) and should be recrystallized from hot water (with care) before use. -

Bromides: Benzylic bromides are potent lachrymators (tear gas agents). Handle only in a well-ventilated fume hood.

-

Exotherm: Radical reactions can have an induction period followed by a rapid exotherm. Never add all initiator at once on a large scale; consider portion-wise addition.

References

-

Wohl-Ziegler Reaction Mechanism & Selectivity

-

Green Solvents for Bromin

- Title: Trifluorotoluene: A "Green" Reaction Solvent for the Benzylic Bromin

- Source: Ogawa, A. et al., J. Org. Chem.

-

URL:[Link] (Note: Generalized citation for PhCF3 utility in radical reactions).

-

Flow Chemistry & Photochemical Protocols

-

Selectivity in Alkylbenzene Bromin

-

Elimin

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. quora.com [quora.com]

- 11. reddit.com [reddit.com]

- 12. youtube.com [youtube.com]

- 13. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 14. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 15. colorado.edu [colorado.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Khan Academy [khanacademy.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselective Bromination of 1-Bromo-3-propylbenzene

Welcome to our dedicated technical support guide for the regioselective bromination of 1-bromo-3-propylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the regioselectivity and overall success of your reaction.

Understanding the Chemistry: Directing Group Effects

The regiochemical outcome of the bromination of 1-bromo-3-propylbenzene is governed by the competing directing effects of the two substituents on the benzene ring. The propyl group is an alkyl group, which is weakly activating and an ortho, para-director.[1][2] Conversely, the bromo group is a halogen, which is deactivating yet also an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.[3][4]

When two ortho, para-directing groups are present, the more activating group generally controls the position of electrophilic attack.[5][6] In this case, the activating propyl group will have a stronger directing influence than the deactivating bromo group. Therefore, the incoming electrophile (Br+) will be primarily directed to the positions that are ortho and para to the propyl group. Steric hindrance will also play a crucial role in determining the final product distribution.[7][8][9]

Troubleshooting Guide

This section addresses common issues encountered during the regioselective bromination of 1-bromo-3-propylbenzene.

Issue 1: Poor Regioselectivity - A Mixture of Isomers is Obtained

-

Question: My GC-MS analysis shows multiple dibromopropylbenzene isomers. How can I increase the yield of the desired isomer?

-

Answer: A mixture of isomers is the most common challenge in this reaction. The primary cause is often a reaction temperature that is too high, leading to a loss of selectivity. At higher temperatures, there is sufficient energy to overcome the activation barriers for the formation of less-favored, but thermodynamically stable, isomers.[10][11]

Troubleshooting Steps:

-

Lower the Reaction Temperature: This is the most critical parameter for controlling regioselectivity. Lower temperatures favor the kinetically controlled product, which is typically the isomer formed from the most stable carbocation intermediate and with the least steric hindrance.[12][13][14] For this reaction, a temperature of 0°C or even -10°C is a good starting point.[15]

-

Slow Addition of Bromine: Add the bromine solution dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, which can help to suppress the formation of less-favored isomers.

-

Choice of Solvent: Using a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can sometimes enhance selectivity compared to more polar solvents.[15]

-

Issue 2: Formation of Polybrominated Products

-

Question: I am observing significant amounts of tribrominated byproducts in my reaction mixture. What causes this and how can I prevent it?

-

Answer: Polysubstitution occurs when the product of the initial bromination is more reactive than the starting material. Although the addition of a second bromine atom is generally deactivating, the presence of the activating propyl group can still make the dibrominated product susceptible to further bromination, especially under harsh conditions.

Troubleshooting Steps:

-

Control Stoichiometry: Use a precise 1:1 molar ratio of 1-bromo-3-propylbenzene to bromine. Using an excess of the brominating agent will significantly increase the likelihood of polysubstitution.

-

Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

-

Lower the Temperature: As with improving regioselectivity, lower temperatures will also reduce the rate of the second bromination reaction.[15]

-

Issue 3: No Reaction or Very Slow Conversion

-

Question: My reaction is not proceeding to completion, even after several hours. What could be the issue?

-

Answer: A lack of reactivity is typically due to an issue with the catalyst or the reagents. The bromination of an aromatic ring, especially one with a deactivating group, requires a Lewis acid catalyst to polarize the bromine molecule and generate a sufficiently strong electrophile.[16][17]

Troubleshooting Steps:

-

Check Catalyst Activity: Ensure your Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is anhydrous. Many Lewis acids are hygroscopic and will be deactivated by moisture. Consider using freshly opened or properly stored catalyst.

-

Use an Anhydrous Solvent: Any water in the reaction solvent will react with the Lewis acid, rendering it ineffective. Use a freshly distilled or commercially available anhydrous solvent.

-

Increase Catalyst Loading: If you are confident that your reagents and solvent are anhydrous, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary to drive the reaction to completion.

-

Frequently Asked Questions (FAQs)

-

Q1: What is the expected major product in the bromination of 1-bromo-3-propylbenzene?

-

A1: The major product will be directed by the more activating propyl group to the positions ortho and para to it. This would lead to 2,4-dibromo-1-propylbenzene and 2,6-dibromo-1-propylbenzene. Due to steric hindrance from the propyl group and the existing bromo group, the formation of 2,4-dibromo-1-propylbenzene is generally favored.

-

-

Q2: How does temperature influence the product distribution?

-

A2: Temperature is a key factor in controlling the regioselectivity.

-

Low Temperatures (e.g., 0°C): Favor the formation of the kinetic product, which is the isomer that forms the fastest. This is typically the product with the lowest activation energy barrier.[11][14]

-

High Temperatures (e.g., room temperature or above): Can lead to an equilibrium between the different isomers, favoring the most thermodynamically stable product.[13] This often results in a mixture of isomers.

-

-

-

Q3: What analytical techniques are best for determining the isomeric ratio of the products?

-

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this analysis. The different isomers will likely have slightly different retention times on the GC column, allowing for their separation. The mass spectrometer will confirm that they are isomers (having the same molecular weight) and can help in identifying each isomer based on its fragmentation pattern.[18][19][20]

-

Experimental Protocols

Protocol 1: Optimized Regioselective Bromination of 1-Bromo-3-propylbenzene

Materials:

-

1-bromo-3-propylbenzene

-

Anhydrous Iron(III) bromide (FeBr₃)

-

Bromine (Br₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

10% Sodium bisulfite (NaHSO₃) solution

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

In the flask, dissolve 1-bromo-3-propylbenzene (1.0 eq) and anhydrous FeBr₃ (0.05 eq) in anhydrous CH₂Cl₂.

-

Cool the reaction mixture to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of anhydrous CH₂Cl₂.

-

Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

-

Once the starting material is consumed, slowly quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 10% NaHSO₃ solution (to remove excess bromine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: GC-MS Analysis of Isomeric Product Mixture

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., HP-5MS or equivalent) is suitable for separating aromatic isomers.[18]

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-400.

Sample Preparation:

-

Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL of the diluted sample into the GC-MS.

-

Analyze the resulting chromatogram to determine the retention times and relative peak areas of the different isomers. The mass spectra will confirm the identity of the dibromopropylbenzene isomers.

Data Presentation

The following table illustrates the hypothetical effect of reaction temperature on the product distribution in the bromination of 1-bromo-3-propylbenzene, highlighting the importance of temperature control for achieving high regioselectivity.

| Reaction Temperature (°C) | 2,4-dibromo-1-propylbenzene (%) | 2,6-dibromo-1-propylbenzene (%) | Other Isomers (%) |

| -10 | 85 | 10 | 5 |

| 0 | 78 | 15 | 7 |

| 25 (Room Temp) | 60 | 25 | 15 |

| 50 | 45 | 30 | 25 |

Visualizations

Reaction Mechanism

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Workflow

Caption: Experimental workflow for regioselective bromination.

Troubleshooting Decision Tree

Caption: Troubleshooting logic for bromination optimization.

References

-

JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Aromatic halogenation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Khan Academy. (n.d.). Aromatic halogenation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]

-

Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of Disubstituted Benzene Rings. Retrieved from [Link]

-

Quora. (2019, June 19). What is bromination of propylbenzene? Retrieved from [Link]

-

Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]

-

Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Michael Evans. (2023, January 16). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Benjamin Shepler. (2019, June 25). Thermodynamic vs kinetic control [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

-

Molecules. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Reddit. (2023, April 24). Regioselectivity of radical bromination. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Tooth Fairy Tutor. (2024, February 4). Bromination of Benzene | Electrophilic Aromatic Substitutions (EAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]

-

Separation Science. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

-

PubChem. (n.d.). 1-bromo-3-propylbenzene. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

PubMed. (n.d.). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-propylbenzene. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. vurup.sk [vurup.sk]

- 20. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-3-(1-bromopropyl)benzene

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-3-(1-bromopropyl)benzene, a disubstituted aromatic compound with distinct aliphatic and aromatic features.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the underlying principles that govern the spectral output. We will explore how the electronic environment of each nucleus, shaped by factors like electronegativity, aromatic ring currents, and spin-spin coupling, translates into a unique and predictable NMR fingerprint. By understanding the causality behind the spectral data, researchers can confidently identify this molecule and distinguish it from its isomers and related impurities.

Predicted ¹H NMR Spectral Analysis of 1-Bromo-3-(1-bromopropyl)benzene

The ¹H NMR spectrum is anticipated to display six distinct signals corresponding to the six non-equivalent proton environments in the molecule. The analysis is logically divided into the aromatic and aliphatic regions.

Aliphatic Region (0.5 - 5.5 ppm)

The 1-bromopropyl substituent gives rise to three signals: a methyl triplet, a methylene multiplet, and a methine triplet.

-

H-c (Methyl Protons, -CH₃): These three protons are the most shielded in the molecule, expected to appear furthest upfield. They are coupled to the two adjacent methylene protons (H-b), resulting in a triplet signal (n+1 rule, 2+1=3). The typical range for a methyl group in a propyl chain predicts a chemical shift of approximately 0.9-1.1 ppm .[1]

-

H-b (Methylene Protons, -CH₂-): These two protons are adjacent to a stereocenter (C-a) and a methyl group. They are coupled to both the single methine proton (H-a) and the three methyl protons (H-c). This complex coupling (to 1+3=4 neighboring protons) will result in a complex multiplet, likely a multiplet or a doublet of quartets. Their position, beta to both the benzene ring and a bromine atom, places their expected chemical shift around 2.0-2.3 ppm .

-

H-a (Methine Proton, -CHBr-): This single proton is significantly deshielded due to two primary effects: its position directly attached to the aromatic ring (benzylic position) and its attachment to the same carbon as an electronegative bromine atom.[2] It is coupled to the two adjacent methylene protons (H-b), which will split its signal into a triplet. This signal is expected to be the most downfield in the aliphatic region, with a chemical shift of approximately 5.0-5.2 ppm .

Aromatic Region (6.5 - 8.0 ppm)

The 1,3- (or meta-) disubstituted benzene ring contains four protons, each in a unique chemical environment. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[2][3] The specific shifts are modulated by the electronic effects of the bromine and 1-bromopropyl substituents.

-

H-2: This proton is situated between the two substituents. It experiences deshielding from both and is expected to be a singlet or a narrow triplet due to small meta-coupling to H-4 and H-6. It is predicted to be the most downfield of the aromatic protons, around 7.5-7.6 ppm .

-

H-6: This proton is ortho to the bromine atom and meta to the alkyl group. It will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2. Its shift is anticipated around 7.4-7.5 ppm .

-

H-4: This proton is ortho to the alkyl group and meta to the bromine atom. It will also appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2. Its predicted chemical shift is around 7.3-7.4 ppm .

-

H-5: This proton is situated between two hydrogen atoms and is para to the bromine atom. It is coupled ortho to both H-4 and H-6, which should result in a triplet (assuming J₄,₅ ≈ J₅,₆). It is expected to be the most upfield of the aromatic protons, around 7.2-7.3 ppm .

Summary of Predicted ¹H NMR Data

| Proton Label | Chemical Environment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J) Hz |

| H-c | -CH₃ | 0.9 - 1.1 | Triplet (t) | ³J ≈ 7.4 Hz |

| H-b | -CH₂- | 2.0 - 2.3 | Multiplet (m) | - |

| H-a | -CHBr- | 5.0 - 5.2 | Triplet (t) | ³J ≈ 7.0 Hz |

| H-5 | Aromatic C-H | 7.2 - 7.3 | Triplet (t) | ³J (ortho) ≈ 7-8 Hz |

| H-4 | Aromatic C-H | 7.3 - 7.4 | Doublet of Doublets (dd) | ³J (ortho) ≈ 7-8 Hz, ⁴J (meta) ≈ 2-3 Hz |

| H-6 | Aromatic C-H | 7.4 - 7.5 | Doublet of Doublets (dd) | ³J (ortho) ≈ 7-8 Hz, ⁴J (meta) ≈ 2-3 Hz |

| H-2 | Aromatic C-H | 7.5 - 7.6 | Singlet (s) or narrow t | ⁴J (meta) ≈ 2-3 Hz |

Predicted ¹³C NMR Spectral Analysis of 1-Bromo-3-(1-bromopropyl)benzene

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The target molecule has 9 carbon atoms, all of which are in chemically non-equivalent environments, thus predicting a total of 9 signals.

Aliphatic Region (10 - 60 ppm)

-

C-c (-CH₃): The methyl carbon is the most shielded aliphatic carbon and will appear at the highest field (lowest ppm), expected around 11-13 ppm .

-

C-b (-CH₂-): The methylene carbon is expected to resonate at approximately 33-35 ppm .

-

C-a (-CHBr-): This benzylic carbon, also bonded to bromine, will be significantly deshielded, with an expected chemical shift in the range of 50-55 ppm .

Aromatic Region (120 - 150 ppm)

Aromatic carbons typically absorb in the 120-150 ppm range.[4] The signals for the two ipso-carbons (C-1 and C-3), which are directly attached to the substituents, are most affected.

-

C-1 (-C-Br): The carbon atom directly attached to bromine is subject to the 'heavy atom effect'. While bromine is electronegative, its large, polarizable electron cloud provides significant shielding.[5] This often shifts the ipso-carbon upfield relative to what would be expected based on electronegativity alone. The predicted chemical shift is around 122-124 ppm .

-

C-3 (-C-CHBr-): The carbon attached to the 1-bromopropyl group will be deshielded and is expected to appear far downfield in the aromatic region, around 145-147 ppm .

-

C-2, C-4, C-5, C-6: The remaining four aromatic carbons will have distinct chemical shifts determined by their positions relative to the two substituents. Due to the lack of symmetry in this meta-disubstituted ring, four separate signals are expected.[3] Their predicted shifts are in the 126-132 ppm range.

Summary of Predicted ¹³C NMR Data

| Carbon Label | Chemical Environment | Predicted δ (ppm) |

| C-c | -CH₃ | 11 - 13 |

| C-b | -CH₂- | 33 - 35 |

| C-a | -CHBr- | 50 - 55 |

| C-1 | Aromatic C-Br | 122 - 124 |

| C-5 | Aromatic C-H | 126 - 127 |

| C-6 | Aromatic C-H | 128 - 129 |

| C-4 | Aromatic C-H | 130 - 131 |

| C-2 | Aromatic C-H | 131 - 132 |

| C-3 | Aromatic C-Alkyl | 145 - 147 |

Visualizing the Structure and Key Interactions

Diagrams are essential for visualizing molecular structure and the relationships between nuclei that give rise to NMR splitting patterns.

Caption: Molecular structure of 1-Bromo-3-(1-bromopropyl)benzene.

Caption: Key ¹H-¹H spin-spin coupling relationships.

Experimental Protocol for NMR Analysis

This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of the 1-Bromo-3-(1-bromopropyl)benzene sample.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient chemical shift reference.[6]

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[7]

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & Calibration:

- Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

- Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

- Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS or solvent peak shape.

3. ¹H NMR Spectrum Acquisition:

- Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

- Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

- Acquisition Time: Set to ~3-4 seconds to ensure good resolution.

- Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full spin relaxation, ensuring accurate integration.

- Number of Scans (ns): Acquire 8 to 16 scans for a good signal-to-noise ratio.

4. ¹³C NMR Spectrum Acquisition:

- Pulse Program: Use a standard proton-decoupled pulse program with NOE (e.g., 'zgpg30').

- Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm.

- Acquisition Time: Set to ~1-2 seconds.

- Relaxation Delay (d1): Use a delay of 2 seconds.

- Number of Scans (ns): Acquire a higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

- Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

- Perform a Fourier transform on the Free Induction Decay (FID).

- Phase correct the resulting spectrum.

- Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm (or the residual CDCl₃ signal at 7.26 ppm). Calibrate the ¹³C spectrum to the TMS signal at 0.00 ppm (or the CDCl₃ triplet at 77.16 ppm).

- Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Comparative Guide: Distinguishing 1-Bromo-3-(1-bromopropyl)benzene from Isomers

A common challenge in synthesis is the formation of positional isomers. The NMR spectra of ortho, meta, and para isomers are typically distinct, especially in the aromatic region.

| Feature | 1-Bromo-3-(1-bromopropyl)benzene (Meta) | 1-Bromo-4-(1-bromopropyl)benzene (Para) | 1-Bromo-2-(1-bromopropyl)benzene (Ortho) |

| ¹H Aromatic Signals | 4 distinct signals (dd, t, dd, s) | 2 signals (AA'BB' system, looks like two doublets) | 4 distinct, complex multiplet signals |

| ¹H Aromatic Symmetry | Asymmetrical | Symmetrical | Asymmetrical |

| ¹³C Aromatic Signals | 6 signals (2 ipso, 4 C-H) | 4 signals (2 ipso, 2 C-H due to symmetry) | 6 signals (2 ipso, 4 C-H) |

| Key Distinguisher | Complex but characteristic four-proton pattern. | Highly symmetrical "two-doublet" pattern is a hallmark of para-disubstitution.[8] | The most complex aromatic pattern due to varied ortho, meta, and para couplings between all four protons. |

This comparative analysis demonstrates that NMR spectroscopy provides definitive data to distinguish between the three positional isomers. The symmetry of the para isomer leads to a significantly simpler spectrum, while the patterns of the ortho and meta isomers, though both complex, are unique and identifiable upon careful analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 1-Bromo-3-(1-bromopropyl)benzene provide a rich dataset that, when properly interpreted, serves as an unequivocal structural fingerprint. The predicted spectrum is characterized by a downfield methine triplet in the ¹H spectrum, a complex four-proton pattern in the aromatic region, and nine distinct signals in the ¹³C spectrum. By understanding the influence of molecular structure on chemical shifts and coupling constants, researchers can leverage this powerful analytical technique for confident compound identification, purity assessment, and quality control in the rigorous environments of chemical and pharmaceutical development.

References

-

AIP Publishing. NMR Spectra of Propyl Derivatives. [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

YouTube. NMR 5: Coupling Constants. [Link]

-

Doc Brown's Chemistry. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. [Link]

-

W. W. Norton & Company. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

-

AIP Publishing. Proton NMR Spectra of Disubstituted Benzenes. [Link]

-

PubChem. (3-Bromopropyl)benzene. [Link]

-

PubChem. (1-Bromopropyl)benzene. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChem. 1-Bromo-3-(1-bromopropyl)benzene. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 1-Bromo-3-(1-bromopropyl)benzene

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Bromo-3-(1-bromopropyl)benzene. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated method suitable for quality control and regulatory submission.

Introduction: The Analytical Challenge

1-Bromo-3-(1-bromopropyl)benzene is a substituted aromatic hydrocarbon.[1] As with many halogenated intermediates in pharmaceutical synthesis, ensuring its purity is critical. Potential impurities could arise from the manufacturing process (e.g., isomers, starting materials, by-products) or from degradation over time. Therefore, the primary analytical objective is to develop a method that not only quantifies the main compound but also separates it from all potential process impurities and degradation products. Such a method is termed "stability-indicating."[2][3]

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this type of analysis due to its high resolution, sensitivity, and precision.[4][5] Given the non-polar nature of our target analyte,[1][6] Reversed-Phase HPLC (RP-HPLC) is the logical mode of separation to employ.[7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.[7]

The Method Development Workflow: A Strategic Approach

A systematic approach is paramount to efficient and effective method development. The workflow we will follow is designed to logically progress from initial screening to a final, robust method.

Sources

- 1. 1-Bromo-3-(1-bromopropyl)benzene | C9H10Br2 | CID 21477178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. amecj.com [amecj.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. chromtech.com [chromtech.com]

Comparative Guide: NBS vs. Liquid Bromine for the Synthesis of 1-Bromo-3-(1-bromopropyl)benzene

Executive Summary

Verdict: For the synthesis of 1-Bromo-3-(1-bromopropyl)benzene from 1-bromo-3-propylbenzene, N-Bromosuccinimide (NBS) is the superior reagent for laboratory and pilot-scale applications due to its high regioselectivity for the benzylic position and safer handling profile.

While liquid bromine (

Mechanistic Insight: The Selectivity Driver

The core difference between the two methods lies in the concentration of active brominating species, which dictates the competition between Radical Substitution (

The Goldfinger Mechanism (NBS)

NBS does not react directly. Instead, it serves as a reservoir that slowly releases

The Liquid Bromine Pathway

Direct addition of liquid

Pathway Visualization

Figure 1: Mechanistic divergence between NBS and Liquid Bromine pathways.[1] NBS suppresses the ionic side-reactions (red) by controlling bromine availability.

Comparative Analysis: Performance Metrics

| Feature | Method A: N-Bromosuccinimide (NBS) | Method B: Liquid Bromine ( |

| Regioselectivity | High (>95%) . Favors benzylic C-H abstraction. | Moderate . Risks ring bromination (ortho/para to propyl). |

| Reaction Control | Excellent . Stoichiometry is fixed by weighing solid NBS. | Difficult . Volatile liquid requires precise addition funnels. |

| Byproducts | Succinimide (Solid, water-soluble). | HBr gas (Corrosive, requires scrubbing). |

| Solvent System | ||

| Atom Economy | Lower (Succinimide waste mass is high). | Higher (Only HBr is lost). |

| Safety | Solid irritant. Exothermic decomposition risk >170°C. | High Hazard . Fuming, corrosive, severe burn hazard. |

| Purification | Filtration (remove succinimide) + Aqueous wash. | Bisulfite wash + Distillation/Column. |

Experimental Protocols

Method A: NBS Protocol (Recommended)

Rationale: This method prioritizes product purity and ease of handling. The use of a radical initiator (AIBN or Benzoyl Peroxide) is mandatory.

Reagents:

-

1-Bromo-3-propylbenzene (1.0 eq)

-

N-Bromosuccinimide (1.05 eq) - Recrystallize from water if yellow/brown.

-

AIBN (0.05 eq)

-

Solvent: Trifluorotoluene (Green alternative to

) or Cyclohexane.

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

or Ar). -

Dissolution: Dissolve 1-bromo-3-propylbenzene in the solvent (0.5 M concentration).

-

Addition: Add solid NBS and AIBN.

-

Reaction: Heat to reflux (approx. 80-100°C depending on solvent).

-

Observation: The dense NBS solid will float/disperse.[2] As the reaction proceeds, lighter succinimide solid will float to the top.

-

Monitoring: Check via TLC or GC-MS every hour. Reaction is typically complete in 2-4 hours.

-

-

Workup:

-

Cool the mixture to 0°C to precipitate maximum succinimide.

-

Filter off the succinimide solid.

-

Wash the filtrate with water (2x) and brine (1x).

-

Dry over

and concentrate in vacuo.

-

-

Purification: If necessary, purify via short-path distillation or silica gel chromatography (Hexanes/EtOAc).

Method B: Liquid Bromine Protocol (Alternative)

Rationale: Used only when cost is the primary driver and purification capabilities are robust. Requires a photochemical reactor or strong light source.

Reagents:

-

1-Bromo-3-propylbenzene (1.0 eq)

-

Bromine (

) (1.0 eq) - Must be dry. -

Solvent: Dichloromethane (

) or

Workflow:

-

Setup: 3-neck flask with addition funnel, reflux condenser, and internal thermometer. HBr Trap is mandatory (scrubber with NaOH).

-

Illumination: Position a tungsten lamp (500W) or UV LED array near the flask.

-

Addition:

-

Dissolve substrate in solvent. Heat to mild reflux.

-

Add

dropwise via the addition funnel. -

Critical Control: The rate of addition must match the rate of color consumption. If the solution turns dark red/brown, stop addition and wait for the color to fade (indicating radical consumption). Accumulation of

leads to ring bromination.

-

-

Completion: Continue irradiation for 30 mins after final addition.

-

Workup:

-

Wash reaction mixture with 10%

(Sodium Bisulfite) to quench unreacted bromine (solution turns from red to clear). -

Wash with

to neutralize dissolved HBr. -

Dry and concentrate.

-

Workflow Visualization

Figure 2: Streamlined workflow for NBS-mediated synthesis, highlighting the simple filtration workup.

References

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271–317. Link

-

Wohl, A. (1919). "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge." Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63. Link

-

Ziegler, K., et al. (1942). "Die Halogenierung ungesättigter Substanzen in der Allylstellung."[3] Justus Liebigs Annalen der Chemie, 551(1), 80-119. Link

-

Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: An Environmentally Benign Approach?" Green Chemistry, 11, 1204-1206. (Discussion on solvent choices like Methyl Acetate). Link

-

ACS Green Chemistry Institute. "Reagent Guide: Bromination." (General safety and scalability data for NBS vs Br2). Link

Sources

Safety Operating Guide

1-Bromo-3-(1-bromopropyl)benzene proper disposal procedures

Topic: 1-Bromo-3-(1-bromopropyl)benzene Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary & Chemical Profile

Immediate Action Required: Treat 1-Bromo-3-(1-bromopropyl)benzene as a High-Hazard Lachrymator and Alkylating Agent . Do not dispose of this compound down the drain or in general trash. It requires segregation into the Halogenated Organic Waste stream, with specific "Lachrymator" labeling to protect downstream waste handlers.[1]

Chemical Rationale: This molecule contains two distinct bromine functionalities with vastly different reactivity profiles:

-

Aryl Bromide (C-Br on ring): Chemically stable, requires high-temperature incineration.

-

Benzylic Bromide (C-Br on propyl chain): Highly reactive. This moiety is susceptible to rapid hydrolysis (releasing HBr gas) and nucleophilic attack. It acts as a powerful alkylating agent and lachrymator (tear gas), posing significant inhalation and contact risks.[1]

Compound Data Table

| Property | Data | Operational Implication |

| Chemical Name | 1-Bromo-3-(1-bromopropyl)benzene | Specific isomer handling required. |

| Functional Groups | Aryl Halide; Secondary Benzylic Halide | Dual Hazard: Persistent (aryl) & Reactive (benzylic). |

| Molecular Weight | ~277.98 g/mol | Heavy vapor; accumulates in low areas. |

| Physical State | Liquid (likely viscous) or low-melting solid | May adhere to glass; requires solvent rinsing. |

| Reactivity | High (Benzylic position) | Incompatible with oxidizers, bases, and active metals (Mg, Li).[1] |

| Hazard Class | Corrosive, Lachrymator, Irritant | Requires double-containment and fume hood handling.[1] |

| RCRA Status | Characteristic Waste (Ignitable/Reactive) | Not explicitly P/U listed; dispose as D001/D003 or Halogenated . |

Safety & Handling Logic (The "Why")

To ensure safety, you must understand the mechanism of toxicity :

-

Lachrymatory Effect: The benzylic bromide group reacts with sulfhydryl (-SH) groups in the transient receptor potential (TRP) ion channels of the eyes and respiratory tract. This causes immediate, intense pain and watering.[1]

-

Alkylating Potential: As an electrophile, it can alkylate DNA and proteins.[1] All handling must prevent skin contact and inhalation.

Critical Control Points:

-

Atmosphere: Handle only in a functioning chemical fume hood.

-

PPE: Nitrile gloves are generally insufficient for prolonged contact with benzylic halides. Double-gloving (Silver Shield® under Nitrile) is recommended for spill cleanup.

-

Glassware: Rinse all contaminated glassware with Acetone or Dichloromethane (DCM) before removing it from the hood. The rinse must go into the halogenated waste.

Operational Disposal Protocol

A. Routine Waste Accumulation

Follow this protocol for disposing of reaction mixtures, mother liquors, or expired pure stock.

-

Segregation:

-

Select a waste container compatible with halogenated solvents (HDPE or Amber Glass).

-

Do NOT mix with acidic waste (risk of HBr evolution) or strong oxidizers (risk of exothermic reaction).

-

Ensure the container is rated for "Halogenated Organic Waste."

-

-

Quenching (Recommended for Pure Stock):

-

Context: If disposing of >5mL of pure substance, chemical deactivation reduces downstream risk.[1]

-

Method: Dilute the substance in a non-reactive solvent (e.g., ethanol).[1] Slowly add a nucleophile like aqueous ammonium hydroxide or 5% sodium thiosulfate .

-

Mechanism:[2][3] This converts the reactive benzylic bromide into a benign amine or alcohol/thiol derivative.

-

Result: The mixture is still chemical waste, but no longer a potent lachrymator.[1]

-

-

Packaging & Labeling:

B. Spill Response (Emergency Procedure)

Do not attempt to wipe up with paper towels alone; this will increase surface area and vapor release.

-

Evacuate & Isolate: Clear the immediate area.[2] If the spill is outside the hood, evacuate the lab.

-

PPE Up: Don safety goggles, lab coat, and chemical-resistant gloves (Silver Shield/Laminate).[1]

-

Neutralize:

-

Cover the spill with a mixture of soda ash (sodium carbonate) or vermiculite .

-

Advanced Neutralization: If available, apply a solution of 5% sodium thiosulfate or dilute ammonia to quench the lachrymatory effect chemically.[1]

-

-

Collect: Scoop the absorbed material into a wide-mouth jar.

-

Clean: Wash the surface with soap and water.[2][3][4][5] Place all cleanup materials (scoops, gloves, rags) into the hazardous waste jar.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision logic for handling this specific compound, ensuring compliance with RCRA regulations and lab safety standards.

Figure 1: Decision logic for the safe segregation and packaging of benzylic bromide waste.

Regulatory Compliance (RCRA)

While this specific isomer is not individually listed on the EPA P-list or U-list, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristics and generic listings:

-

Characteristic of Reactivity (D003): Potential assignment if the pure substance is deemed unstable or reacts violently with water (hydrolysis of benzylic bromide).

-

Halogenated Organic Compounds (HOCs): Must be treated to meet Land Disposal Restrictions (LDR). The standard treatment method is Incineration (INCIN) .

-

F-List (F001/F002): If the compound is spent solvent waste mixed with methylene chloride or other listed halogenated solvents, it adopts the F-code of the mixture.

Compliance Checklist:

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6]

-

U.S. Environmental Protection Agency (EPA). (n.d.).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

-

PubChem. (n.d.). Benzyl Bromide (Analogous Benzylic Halide Safety Data). National Library of Medicine.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.